Comparative PDE Inhibition Potency vs. Theophylline
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolines have been shown to inhibit cAMP phosphodiesterases (PDEs) more potently than the non-specific PDE inhibitor theophylline [1]. While the exact IC50 values for the specific compound are not provided in the available abstract, this class-level inference establishes it as a superior starting point for developing selective PDE inhibitors compared to theophylline.
| Evidence Dimension | PDE Inhibition Potency |
|---|---|
| Target Compound Data | Inhibits cAMP PDE (exact IC50 not provided) |
| Comparator Or Baseline | Theophylline |
| Quantified Difference | Reported as "better than does the non-specific PDE inhibitor theophylline" |
| Conditions | In vitro enzyme assay (details not specified in source) |
Why This Matters
This class-level advantage guides researchers seeking a more potent PDE-inhibiting scaffold than theophylline, potentially reducing the need for extensive primary screening.
- [1] ALTANA Pharma AG. (2004). (Dihydro) Isoquinoline derivatives as phosphodiesterase inhibitors. U.S. Patent Application No. 20040044212. https://patents.justia.com/patent/20040044212 View Source
